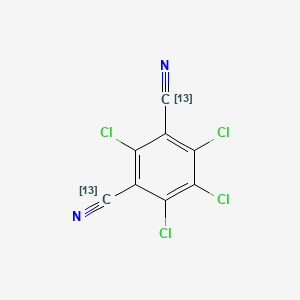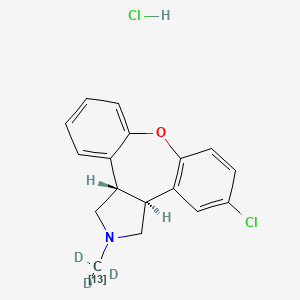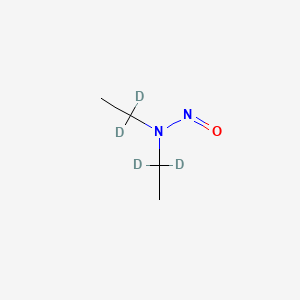
LTB4 antagonist 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LTB4 antagonist 2 is a carboxamide-acid compound known for its potential anti-inflammatory activity. It functions as an antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. LTB4 is involved in various inflammatory responses, making this compound a significant compound in the field of inflammation research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 2 involves several steps, starting with the transformation of arachidonic acid by rabbit polymorphonuclear leukocytes to form a novel dihydroxyeicosatetraenoic acid . The synthetic routes typically involve modifications of the agonist structure to create specific receptor antagonists . The reaction conditions often include the use of various reagents and catalysts to facilitate the transformation and ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. pharmaceutical firms have made significant efforts to develop specific receptor antagonists, with initial reports appearing in the late 1980s . These methods likely involve large-scale synthesis processes, optimization of reaction conditions, and purification techniques to produce the compound in sufficient quantities for research and clinical applications.
化学反応の分析
Types of Reactions: LTB4 antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity as an antagonist.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products: The major products formed from the reactions involving this compound include modified versions of the compound with enhanced antagonistic activity. These products are crucial for further research and development in the field of inflammation and related diseases.
科学的研究の応用
LTB4 antagonist 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of leukotriene B4 and its role in inflammation . In biology, it helps researchers understand the interactions between leukotriene B4 and various cell types, including neutrophils and other immune cells . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, such as ulcerative colitis and experimental allergic encephalomyelitis . Additionally, it has industrial applications in the development of anti-inflammatory drugs and other related products.
作用機序
LTB4 antagonist 2 exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets of this compound include the high-affinity receptor BLT1 and the low-affinity receptor BLT2 . By blocking these receptors, this compound reduces the recruitment and activation of inflammatory leukocytes, thereby mitigating the inflammatory response .
類似化合物との比較
Similar Compounds: Similar compounds to LTB4 antagonist 2 include other leukotriene B4 receptor antagonists, such as LY255283 and LY223982 . These compounds also target the leukotriene B4 receptor and exhibit anti-inflammatory properties.
Uniqueness: This compound is unique due to its specific structure and high affinity for the leukotriene B4 receptor, with an IC50 value of 439 nM . This high affinity makes it a potent antagonist, capable of effectively inhibiting the receptor’s activity and reducing inflammation. Additionally, its carboxamide-acid structure distinguishes it from other similar compounds, providing unique properties that enhance its effectiveness as an anti-inflammatory agent.
特性
分子式 |
C26H23NO6 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
3-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)32-21-13-12-20(16-22(21)33-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |
InChIキー |
NWZDWAHWAOZXKP-UHFFFAOYSA-N |
正規SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid](/img/structure/B12402736.png)

![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)



![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)



